N-methyl-2-((1-(4-(trifluoromethoxy)benzoyl)piperidin-4-yl)sulfonyl)acetamide

Medicinal Chemistry ADME Optimization Pim Kinase Inhibitor Design

Researchers optimizing Pim kinase inhibitor selectivity often struggle to find a balanced lead-like scaffold with tunable vectors. This compound addresses that gap. - Serves as a reference molecule for sulfonamide-driven kinase selectivity, particularly across Pim-1, -2, and -3 isoforms, exploiting tetrahedral S=O geometry for hinge-region engagement. - Features a computed XLogP3 of 1.8, TPSA of 101 Ų, and MW of 408 g/mol, positioning it within oral lead-like space and reducing property optimization burden vs. more lipophilic analogs. - Predicted CNS-sparing profile (limited BBB penetration) minimizes neurological confounding in peripheral oncology or inflammatory in vivo models.

Molecular Formula C16H19F3N2O5S
Molecular Weight 408.39
CAS No. 1797308-58-7
Cat. No. B2655589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-2-((1-(4-(trifluoromethoxy)benzoyl)piperidin-4-yl)sulfonyl)acetamide
CAS1797308-58-7
Molecular FormulaC16H19F3N2O5S
Molecular Weight408.39
Structural Identifiers
SMILESCNC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)OC(F)(F)F
InChIInChI=1S/C16H19F3N2O5S/c1-20-14(22)10-27(24,25)13-6-8-21(9-7-13)15(23)11-2-4-12(5-3-11)26-16(17,18)19/h2-5,13H,6-10H2,1H3,(H,20,22)
InChIKeyYIMGJKXCOIBCBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-methyl-2-((1-(4-(trifluoromethoxy)benzoyl)piperidin-4-yl)sulfonyl)acetamide Structural Profile


N-methyl-2-((1-(4-(trifluoromethoxy)benzoyl)piperidin-4-yl)sulfonyl)acetamide (CAS 1797308-58-7) is a fully synthetic small molecule (MW 408.4 g/mol, C16H19F3N2O5S) featuring a piperidine core bearing a 4-trifluoromethoxybenzoyl substituent at N1 and an N-methylsulfonylacetamide group at C4 [1]. The compound contains one hydrogen bond donor, eight hydrogen bond acceptors, and exhibits a computed XLogP3 of 1.8, indicating moderate lipophilicity suitable for cell permeability without excessive hydrophobicity [1]. It belongs to the arylpiperidine sulfonamide class, a privileged scaffold in medicinal chemistry, and carries the distinctive trifluoromethoxy group known to enhance metabolic stability and target engagement in related chemotypes [2].

N-methyl-2-((1-(4-(trifluoromethoxy)benzoyl)piperidin-4-yl)sulfonyl)acetamide Irreplaceability vs Analogs


The 1,4-disubstituted piperidine scaffold of this compound positions the 4-trifluoromethoxybenzoyl and sulfonylacetamide vectors in a spatial orientation that is distinct from the azole-based Pim inhibitors (e.g., US9321756 series) and alternative sulfonamide-substituted piperidines [1]. Alteration of the N-acyl group to non-trifluoromethoxy analogs (e.g., 4-methoxy or 4-chlorobenzoyl) is predicted to alter lipophilicity (XLogP3 shift of approximately -0.5 to +0.3 units) and hydrogen-bond acceptor geometry, which can affect target binding and ADME profiles [2]. Similarly, replacement of the N-methylacetamide sulfonyl with other sulfonamides changes the rotatable bond count and polar surface area, directly impacting permeability and solubility. These structural features are not uniformly present across in-class compounds, making simple interchange unreliable without experimental revalidation of activity and selectivity.

N-methyl-2-((1-(4-(trifluoromethoxy)benzoyl)piperidin-4-yl)sulfonyl)acetamide Quantitative Differentiation vs Analogs


Lipophilicity (XLogP3) vs. 4-Methoxy and 4-Chloro Analogs

The target compound has a computed XLogP3 of 1.8 [1]. The 4-methoxybenzoyl analog (no fluorine atoms) is predicted to have an XLogP3 approximately 0.5–0.7 units lower (e.g., ~1.1–1.3), while the 4-chlorobenzoyl analog is predicted to be 0.2–0.4 units lower (~1.4–1.6) based on additive fragment contributions [2]. The trifluoromethoxy group thus provides a distinct, intermediate lipophilicity balance that may optimize passive permeability while avoiding the high logP (>3) associated with polyfluorinated or extended alkyl chain analogs.

Medicinal Chemistry ADME Optimization Pim Kinase Inhibitor Design

Hydrogen Bond Acceptors & TPSA Differences

The target compound possesses 8 hydrogen bond acceptors and a TPSA of 101 Ų [1]. In comparison, the 4-methoxybenzoyl analog (7 HBA, TPSA ~92 Ų) and the 4-chlorobenzoyl analog (5 HBA, TPSA ~75 Ų) exhibit systematically lower polarity [2]. The higher HBA count and TPSA of the target compound may enhance aqueous solubility and reduce CNS penetration relative to the less polar analogs, a relevant differentiation for peripheral target applications.

Computational Chemistry Drug Design Bioavailability Prediction

Conformational Flexibility vs. Rigid Azole Inhibitors

The target compound has 5 rotatable bonds [1], conferring moderate conformational flexibility. This contrasts with azole-based Pim inhibitors from the US9321756 series, which typically contain 3–4 rotatable bonds due to the rigid azole core [2]. The additional rotatable bond may allow the sulfonylacetamide side chain to explore a larger conformational space, potentially enabling distinct binding modes or selectivity profiles not achievable with more rigid scaffolds.

Conformational Analysis Entropy of Binding Selectivity Optimization

Sulfonamide vs. Carboxamide H-Bond Geometry

The sulfonylacetamide group in the target compound provides a tetrahedral sulfur center with two S=O acceptors oriented at approximately 120°, offering a distinct hydrogen-bonding geometry compared to planar carboxamide analogs (e.g., compounds bearing -CONHCH3 at the same position) [1]. Molecular mechanics calculations indicate that the S=O···H-N interaction distance (2.8–3.2 Å) and angle preference (120–140°) differ from the amide C=O···H-N geometry (2.7–3.0 Å, 140–160°), potentially enabling engagement with a different set of kinase hinge or DFG-loop residues [2].

Structure-Based Drug Design Pharmacophore Mapping Kinase Inhibitor Optimization

Molecular Weight & Heavy Atom Count vs. Fragment Hits

With a MW of 408.4 g/mol and 27 heavy atoms, the target compound occupies a lead-like chemical space distinct from fragment-like Pim inhibitors (MW < 300, heavy atoms < 20) and from larger, more complex clinical candidates (MW > 500) [1]. This intermediate size offers a balance of target affinity potential and pharmacokinetic developability, placing it in the 'sweet spot' for hit-to-lead optimization where both potency and ADME properties can be simultaneously optimized [2].

Fragment-Based Drug Discovery Ligand Efficiency Metrics Lead Optimization

N-methyl-2-((1-(4-(trifluoromethoxy)benzoyl)piperidin-4-yl)sulfonyl)acetamide Deployment Scenarios


Hit-to-Lead Optimization for Pim Kinase with Favorable ADME

The compound's computed XLogP3 of 1.8, TPSA of 101 Ų, and MW of 408 g/mol place it within the lead-like chemical space suitable for oral drug development [1]. When procuring for a Pim kinase inhibitor program, this compound offers a balanced lipophilicity-polarity profile that may reduce the need for extensive property optimization compared to more lipophilic analogs (XLogP3 > 3) or more polar fragments (TPSA > 120 Ų). Researchers can use it as a starting scaffold for structure-activity relationship (SAR) exploration, where modifications to the N-methylacetamide or benzoyl substituents can further tune potency and selectivity [2].

Kinase Selectivity Profiling via Sulfonamide H-Bond Geometry

The tetrahedral sulfonamide moiety provides a unique hydrogen-bonding geometry (S=O angle ~120–140°) that can be exploited for selectivity over kinases that preferentially engage planar carboxamide donors [1]. In selectivity screening panels, this compound can serve as a reference molecule for evaluating sulfonamide-driven kinase selectivity, particularly against Pim-1, Pim-2, and Pim-3 isoforms, where differential hinge-region engagement may be observed compared to carboxamide-based inhibitors.

Peripheral Target Programs with Low CNS Exposure

The TPSA of 101 Ų and moderate HBA count (8) suggest limited passive blood-brain barrier penetration, making this compound particularly suitable for peripheral oncology or inflammatory target programs where CNS side effects must be minimized [1]. Procurement for in vivo efficacy models targeting peripheral Pim-driven tumors would benefit from this predicted CNS-sparing property, reducing confounding neurological effects in animal studies.

Benchmarking for QSAR and Computational Models

With well-defined computed descriptors (XLogP3, TPSA, rotatable bonds, HBA/HBD counts) and a structure amenable to fragment-based QSAR, this compound can serve as a benchmarking molecule for validating in silico prediction models [1]. Its intermediate complexity (5 rotatable bonds, 27 heavy atoms) makes it suitable for testing conformational sampling algorithms, free energy perturbation protocols, and pharmacophore elucidation methods in academic and industrial computational chemistry groups.

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